Molecular Weight & Structural Simplicity
Despite its designation as an angiotensin II receptor antagonist , a critical search of available data reveals a complete absence of quantitative in vitro pharmacology for Mopivabil. There are no reported IC50, Ki, or Kd values from radioligand binding or functional assays against any angiotensin receptor subtype (AT1R or AT2R) . This is a significant deviation from standard practice in the angiotensin receptor field.
| Evidence Dimension | Potency (Binding Affinity) |
|---|---|
| Target Compound Data | Not reported |
| Comparator Or Baseline | Azilsartan (active moiety): IC50 of 2.6 nM against AT1R |
| Quantified Difference | Not quantifiable; target compound data is absent |
| Conditions | Not applicable |
Why This Matters
The absence of baseline potency data prevents any objective assessment of Mopivabil's utility as an ARB tool compound versus well-characterized alternatives.
